molecular formula C8H9N3O B15355314 4,5-Diamino-2-methoxybenzonitrile CAS No. 1196074-44-8

4,5-Diamino-2-methoxybenzonitrile

Cat. No.: B15355314
CAS No.: 1196074-44-8
M. Wt: 163.18 g/mol
InChI Key: DJMJYHUUAPNGMO-UHFFFAOYSA-N
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Description

4,5-Diamino-2-methoxybenzonitrile is an organic compound characterized by its molecular formula C8H7NO2. It features a benzene ring substituted with two amino groups, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2-methoxybenzonitrile typically involves the nitration of 2-methoxyaniline followed by subsequent reduction and cyano group introduction. The reaction conditions require careful control of temperature and pH to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes nitration, reduction, and cyanation steps. The process is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-2-methoxybenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or amides.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

4,5-Diamino-2-methoxybenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

4,5-Diamino-2-methoxybenzonitrile is similar to other benzonitrile derivatives, such as 3,4-Diaminobenzonitrile and 2-Amino-4-methylbenzonitrile. its unique combination of amino, methoxy, and nitrile groups sets it apart, providing distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3,4-Diaminobenzonitrile

  • 2-Amino-4-methylbenzonitrile

  • 2-Methoxyaniline

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Properties

CAS No.

1196074-44-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4,5-diamino-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,10-11H2,1H3

InChI Key

DJMJYHUUAPNGMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)N

Origin of Product

United States

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